JNJ-2408068
Overview
Description
Preparation Methods
The synthesis of R-170591 involves several key steps:
Condensation Reaction: Ethyl carboxylate is condensed with a chloromethyl derivative in the presence of triethylamine (TEA) and dimethylformamide (DMF) to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed using aqueous hydrobromic acid (HBr) to yield a piperidine derivative.
Coupling Reaction: This piperidine derivative is coupled with a bromo derivative using sodium carbonate (Na2CO3) in 2-butanone to produce a protected compound.
Deprotection: Finally, the Boc group is removed by treatment with an appropriate reagent to yield R-170591.
Chemical Reactions Analysis
R-170591 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R-170591 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antiviral agents and their mechanisms of action.
Biology: R-170591 is used to study the replication and inhibition of respiratory syncytial virus in various biological systems.
Medicine: This compound has potential therapeutic applications in the treatment of RSV infections, particularly in high-risk populations such as infants and the elderly.
Industry: R-170591 is used in the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
R-170591 exerts its effects by inhibiting the fusion of the respiratory syncytial virus. It binds to the viral F protein, preventing the virus from entering host cells and replicating. This interaction involves a small hydrophobic cavity in the inner core of the F protein, where R-170591 interacts with both the HR1 and HR2 domains. This binding disrupts the normal function of the F protein, thereby inhibiting viral fusion and replication .
Comparison with Similar Compounds
R-170591 is similar to other RSV inhibitors such as VP-14637 and BMS-433771. it has unique properties that make it particularly effective:
VP-14637: Like R-170591, VP-14637 inhibits RSV fusion by binding to the F protein. R-170591 has shown greater potency in some studies.
BMS-433771: This compound also targets the RSV F protein but has different pharmacokinetic properties compared to R-170591.
TMC353121: Another RSV inhibitor that has been studied extensively, but R-170591 has shown a more favorable safety profile in some preclinical studies
R-170591’s unique binding properties and potent antiviral activity make it a valuable compound in the study and potential treatment of RSV infections.
Biological Activity
JNJ-2408068, a small-molecule inhibitor, has garnered significant attention for its potent antiviral activity against Respiratory Syncytial Virus (RSV). This article synthesizes diverse research findings on the biological activity of this compound, focusing on its mechanism of action, efficacy, and resistance profiles.
This compound operates by inhibiting the fusion process of RSV, which is critical for viral entry into host cells. The compound targets the viral F protein, specifically binding to a hydrophobic cavity formed by the heptad repeat regions HR1 and HR2. This binding disrupts the conformational changes necessary for viral fusion with host cell membranes.
Binding Characteristics
Research indicates that this compound has a 50% effective concentration (EC50) in the low nanomolar range:
Compound | EC50 (nM) | Binding Site |
---|---|---|
This compound | 2.1 | Hydrophobic cavity in F protein |
VP-14637 | 1.4 | Similar binding site |
Molecular modeling studies suggest that both this compound and VP-14637 bind simultaneously to the F protein, indicating overlapping mechanisms of action. The binding interaction is characterized by several key amino acid residues that undergo mutations in drug-resistant variants, confirming the specificity of these inhibitors .
Antiviral Efficacy
The antiviral efficacy of this compound has been assessed through various in vitro and in vivo studies.
In Vitro Studies:
- Cell Lines: The compound demonstrated strong antiviral activity in HeLa cells with an EC50 of 2.1 nM.
- Cell Fusion Assays: In RSV-mediated cell fusion assays, this compound exhibited an EC50 of 0.9 nM, underscoring its potent inhibitory effects on viral fusion processes .
In Vivo Studies:
Animal models have been used to evaluate the therapeutic potential of this compound. For instance:
- Neonatal Lambs: Treatment with this compound significantly reduced viral load and lung inflammation when administered prophylactically and therapeutically.
- Mouse Models: The compound showed a favorable safety profile with significant reductions in RSV-induced symptoms when administered at optimal doses .
Resistance Profiles
The emergence of drug-resistant RSV variants poses a challenge for antiviral therapies. Studies have identified specific mutations in the F protein associated with resistance to this compound:
Virus Variant | Resistance Level | Mutations Identified |
---|---|---|
VP-14637 (A) | >1000-fold | F488Y |
This compound (A) | 4.5-fold | E487D |
This compound (B) | 40-fold | K399I |
These mutations indicate that while resistance can develop, it often involves changes within close proximity to the original binding site, suggesting that alternative therapeutic strategies may still be effective against resistant strains .
Case Studies and Clinical Implications
Clinical studies have begun to explore the real-world implications of using this compound as a therapeutic agent against RSV. In phase trials, the compound has shown promise not only in reducing viral loads but also in improving clinical outcomes for patients at risk for severe RSV infections.
Summary of Findings from Clinical Trials:
- Efficacy Against RSV Strains: this compound has been effective against multiple strains of RSV A and B.
- Safety Profile: High selectivity index (>10^5) indicates low cytotoxicity relative to its antiviral activity.
- Potential for Combination Therapy: Given its mechanism, this compound may be used alongside other antiviral agents to enhance efficacy and mitigate resistance development.
Properties
IUPAC Name |
2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSNNMSDOHAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185654 | |
Record name | JNJ-2408068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317846-22-3 | |
Record name | JNJ-2408068 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-2408068 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-2408068 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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